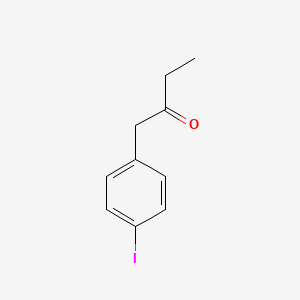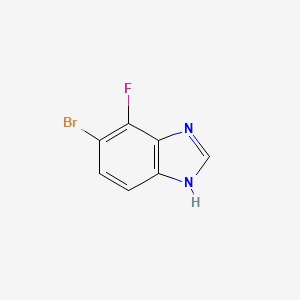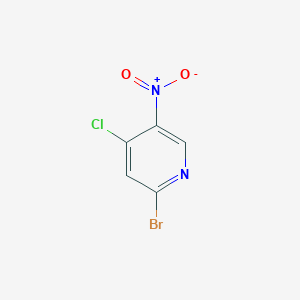
4-Bromo-2-(morpholine-4-sulfonyl)aniline
Overview
Description
Molecular Structure Analysis
The InChI code for 4-Bromo-2-(morpholine-4-sulfonyl)aniline is 1S/C10H13BrN2O3S/c11-8-1-2-9(12)10(7-8)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2 . This code provides a standard way to encode the compound’s molecular structure.It should be stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.
Scientific Research Applications
Drug Design and Synthesis
4-Bromo-2-(morpholine-4-sulfonyl)aniline: is a valuable intermediate in the synthesis of novel compounds with potential pharmacological applications. It has been used in the design of N-acyl-L-valine derivatives, which exhibit promising antimicrobial and antibiofilm actions . These derivatives are particularly effective against Gram-positive pathogens like Enterococcus faecium and could lead to the development of new antimicrobial agents.
Antimicrobial Activity
The compound’s role in antimicrobial research is significant. It serves as a precursor for molecules that have been tested for antimicrobial action against various bacterial and fungal strains . This includes studies on their efficacy in disrupting biofilms, which are protective layers that make bacterial colonies more resistant to antibiotics.
Antioxidant Properties
Research has also explored the antioxidant activity of derivatives of 4-Bromo-2-(morpholine-4-sulfonyl)aniline . These studies involve assays like DPPH, ABTS, and ferric reducing power to evaluate the compound’s ability to act as an antioxidant . This property is crucial in the prevention of oxidative stress-related diseases.
Toxicity Testing
The compound has been subjected to alternative toxicity testing, such as its effects on freshwater cladoceran Daphnia magna Straus . These studies are essential for assessing the environmental impact and safety profile of new chemical entities derived from this compound.
properties
IUPAC Name |
4-bromo-2-morpholin-4-ylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O3S/c11-8-1-2-9(12)10(7-8)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUWCXPTNIDYCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(morpholine-4-sulfonyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



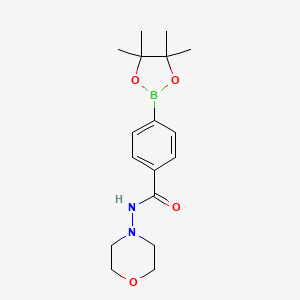
![2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide](/img/structure/B1525775.png)

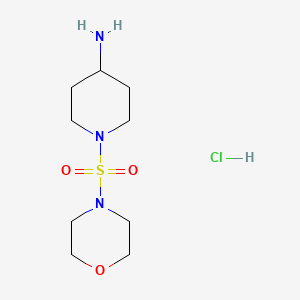
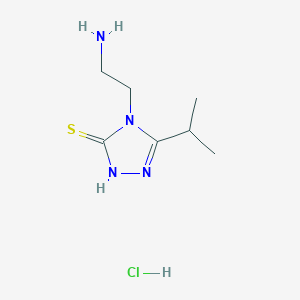

![2-[(3-Bromophenyl)methyl]butanoic acid](/img/structure/B1525784.png)
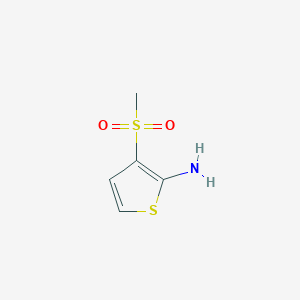
![3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1525790.png)
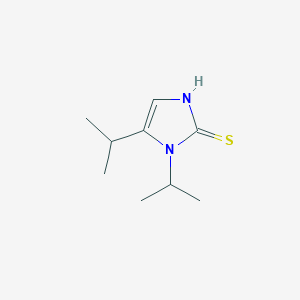
![3-[(Propan-2-ylsulfanyl)methyl]aniline](/img/structure/B1525792.png)
